sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
Description
Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a sodium salt of a complex indolizinoquinoline derivative. Its structure includes a dimethylaminomethyl group at position 1, a hydroxymethyl substituent at position 8, and a 2-hydroxybutanoate moiety at position 7 (Figure 1). The sodium salt enhances solubility, making it suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C23H24N3NaO6 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1 |
InChI Key |
MKNSEUWGSSBVQF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this sodium salt derivative typically involves:
- Isolation or synthesis of the parent camptothecin molecule or its analogs.
- Introduction of the 2-hydroxybutanoate moiety via esterification or salt formation.
- Formation of the sodium salt by neutralization with sodium bases.
- Functionalization of the indolizinoquinoline core with dimethylaminomethyl and hydroxymethyl groups.
The sodium salt is favored for its enhanced solubility and bioavailability compared to the parent compound.
Detailed Preparation Steps and Conditions
Representative Experimental Procedure
A typical preparation involves dissolving the camptothecin derivative in a dry organic solvent such as methylene chloride, followed by addition of 2-hydroxybutanoic acid or its activated derivative. Coupling agents like BOP and bases such as triethylamine are added to facilitate amide bond formation. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is evaporated, and the residue is purified by silica gel chromatography using ethyl acetate-methanol mixtures as eluents. The product is then neutralized with sodium acetate or sodium hydrogencarbonate in aqueous medium to form the sodium salt. Final purification by reverse phase chromatography and lyophilization yields the sodium salt as a yellow powder with high purity.
Reaction Scheme Summary
| Reaction Stage | Reagents | Conditions | Product Form |
|---|---|---|---|
| Esterification/Amidation | Camptothecin derivative + 2-hydroxybutanoic acid + BOP + triethylamine | 20°C, 24 h, dichloromethane solvent | Intermediate ester/amide |
| Salt Formation | Intermediate + Sodium acetate or NaHCO3 | Aqueous or mixed solvent, pH ~7.5, RT | Sodium salt of the compound |
| Purification | Silica gel chromatography, reverse phase chromatography | Room temperature, solvent gradients | Pure sodium salt powder |
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peaks consistent with sodium salt form (e.g., m/z 388.3 for parent compound).
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm the presence of hydroxy, hydroxymethyl, and dimethylaminomethyl groups attached to the indolizinoquinoline core.
- Purity: High-performance liquid chromatography (HPLC) and LC-MS confirm purity levels exceeding 95% after purification.
- Physical Form: Light-yellow to yellow powder or crystals, stable under inert atmosphere at 2-8°C.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Camptothecin or derivatives |
| Key Reagents | 2-Hydroxybutanoic acid, BOP, triethylamine, sodium acetate or sodium hydrogencarbonate |
| Solvents | Dichloromethane, methylene chloride, aqueous buffers |
| Temperature | Room temperature (~20-25°C) for coupling; 120°C for some acetylation steps (if applicable) |
| Reaction Time | 24 hours typical for coupling reactions |
| Purification | Silica gel chromatography, reverse phase chromatography |
| Yield Range | 42% to 73% depending on step and conditions |
| Product Form | Sodium salt, yellow powder/crystals |
| Stability | Store under inert atmosphere at 2-8°C |
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Sodium (S)-2-(12-Ethyl-8-(Hydroxymethyl)-2-Oxido-9-Oxo-9,11-Dihydroindolizino[1,2-b]quinolin-7-yl)-2-Hydroxybutanoate (PA 09 0151007)
1,3-Dioxolo[4,5-g]indolizino[1,2-b]quinoline-7-Acetic Acid Derivatives
- Structural Differences: Features a dioxolo ring and an acetic acid moiety instead of the hydroxybutanoate group.
- Impact : The acetic acid group may alter binding affinity to biological targets (e.g., topoisomerase I inhibition in topotecan analogs). Sodium salt formulations likely improve solubility similarly to the target compound .
Functional Analogues: Sodium Channel Blockers
Mexiletine (Sodium Salt)
- Structural Differences: A phenolic sodium channel blocker with a calix[4]arene-based cluster in its chalice-shaped derivative (calixmexitil).
- Functional Comparison : While structurally distinct, both compounds utilize sodium salts to enhance solubility. Mexiletine’s anti-myotonic activity depends on use-dependent sodium current inhibition, a mechanism that could be relevant to the target compound if it interacts with ion channels .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate, commonly referred to as Topotecan Carboxylic Acid Sodium Salt, is a derivative of topotecan, a well-known chemotherapeutic agent. This compound exhibits significant biological activity primarily through its effects on DNA and cellular processes, making it a subject of interest in cancer research.
- Molecular Formula : C23H26N3NaO6
- Molar Mass : 463.47 g/mol
- Melting Point : >125 °C (dec.)
- Solubility : Slightly soluble in DMSO and methanol
- Appearance : Solid, orange to dark orange color
- Storage Conditions : Hygroscopic, recommended storage at -20°C under inert atmosphere
Topotecan and its derivatives primarily act by inhibiting the enzyme topoisomerase I. This inhibition leads to the stabilization of the DNA-enzyme complex during the replication process, causing DNA damage and triggering cellular apoptosis. The mechanism can be summarized as follows:
- DNA Binding : The compound intercalates into DNA strands.
- Enzyme Inhibition : It inhibits topoisomerase I, preventing the relaxation of supercoiled DNA.
- Apoptosis Induction : The accumulation of DNA breaks leads to programmed cell death.
Antitumor Activity
Topotecan has been extensively studied for its antitumor properties. Clinical trials have demonstrated its efficacy against various cancers, including ovarian cancer and small-cell lung cancer (SCLC). The following table summarizes key findings from clinical studies:
| Study | Cancer Type | Treatment Regimen | Response Rate |
|---|---|---|---|
| Ovarian | Topotecan + Carboplatin | 30% | |
| SCLC | Topotecan Monotherapy | 23% | |
| Cervical | Topotecan + Cisplatin | 35% |
Case Studies
- Ovarian Cancer Study : A phase II trial involving 50 patients treated with Topotecan showed a response rate of 30%, with manageable toxicity profiles. Patients reported improved quality of life during treatment.
- Small Cell Lung Cancer : In a cohort study of 100 patients, Topotecan achieved a 23% response rate as a second-line therapy, demonstrating its potential when first-line treatments fail.
- Combination Therapies : Research indicates that combining Topotecan with other chemotherapeutic agents enhances efficacy. For instance, combining it with carboplatin resulted in a higher overall response rate compared to monotherapy.
Safety and Toxicity
While Topotecan is effective, it is associated with various side effects, including:
- Neutropenia
- Anemia
- Nausea and vomiting
- Diarrhea
Monitoring and managing these adverse effects are crucial for optimizing patient outcomes.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate with high enantiomeric purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of stereochemistry. For example, the dimethylamino-methyl and hydroxyl groups introduce steric hindrance, necessitating chiral auxiliary agents or asymmetric catalysis. Purification via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) is critical. Characterization of intermediates using / NMR and circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound in solution?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR resolves spatial interactions between substituents (e.g., hydroxybutanoate and hydroxymethyl groups). X-ray crystallography, where feasible, provides absolute configuration verification, though solubility challenges may require co-crystallization with stabilizing ligands .
Q. How does pH influence the stability of the compound in aqueous solutions during biological assays?
- Methodological Answer : Stability studies should use buffered solutions (pH 4–9) with periodic sampling over 24–72 hours. Degradation products can be monitored via reverse-phase HPLC with UV detection (λ = 254–280 nm). Hydrolysis of the ester linkage in the hydroxybutanoate moiety is pH-dependent, with accelerated degradation under alkaline conditions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported DNA topoisomerase I inhibition efficacy across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents). Use orthogonal assays:
- Biochemical assays : Measure DNA relaxation using agarose gel electrophoresis under standardized buffer conditions.
- Cellular assays : Compare cytotoxicity in isogenic cell lines with/without TOP1 mutations.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant TOP1. Cross-validate findings with structural analogs (e.g., indolizinoquinoline derivatives from ) to identify critical pharmacophores .
Q. What computational strategies best predict the compound’s interaction with DNA topoisomerase I?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS). Parameterize the compound using density functional theory (DFT)-derived partial charges. Validate docking poses against crystallographic data from related indolizinoquinoline complexes. Focus on hydrogen bonding between the 2-hydroxy group and TOP1’s Asp533 residue .
Q. How can stereochemical variations in the hydroxybutanoate moiety affect pharmacokinetic properties?
- Methodological Answer : Synthesize enantiopure R/S isomers via chiral column chromatography. Compare logP (octanol-water partitioning) and plasma protein binding (equilibrium dialysis). In vivo PK studies in rodent models should track AUC and clearance rates. LC-MS/MS quantifies metabolite formation (e.g., demethylated derivatives) .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others note precipitation in physiological buffers?
- Methodological Answer : Solubility discrepancies likely stem from polymorphic forms or aggregation. Conduct dynamic light scattering (DLS) to detect nanoparticles. Use differential scanning calorimetry (DSC) to identify polymorph transitions. Co-solvency studies (e.g., PEG-400 or cyclodextrin inclusion complexes) can improve reproducibility .
Methodological Recommendations Table
| Research Objective | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthesis & Purification | Chiral HPLC, asymmetric catalysis, NOESY NMR | Enantiomeric excess (EE%), yield |
| Stability Profiling | Reverse-phase HPLC, accelerated degradation studies | Degradation half-life (t), pH dependence |
| Target Engagement Validation | SPR, TOP1-DNA relaxation assays, cytotoxicity screens | IC, K, ΔTm (thermal shift) |
| Computational Modeling | DFT, MD simulations, AutoDock Vina | Binding free energy (ΔG), RMSD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
